

# IUPAC name for 2-(Methoxymethyl)furan

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## Compound of Interest

Compound Name: 2-(Methoxymethyl)furan

Cat. No.: B088890

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## An In-depth Technical Guide to 2-(Methoxymethyl)furan

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Furan and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1][2] The furan ring is considered a valuable scaffold in medicinal chemistry, often acting as a bioisostere for phenyl rings, which can modify steric and electronic properties to enhance metabolic stability, bioavailability, and drug-receptor interactions.[3] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[4]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **2-(methoxymethyl)furan**, a simple ether derivative of furan. While this specific compound is primarily recognized as a flavoring agent found in foods like coffee, this document compiles its known technical data to serve as a foundational resource for researchers exploring the potential of substituted furans in various scientific and drug development contexts.[5][6]

## Chemical Identity and Properties

The formal IUPAC name for the compound is **2-(methoxymethyl)furan**. [7] It is also commonly known by its synonym, furfuryl methyl ether. [5][8][9][10]

## Quantitative Physicochemical Data

The following tables summarize the key identifiers and experimentally determined or predicted physicochemical properties of **2-(methoxymethyl)furan**.

Identifier	Value	Reference
IUPAC Name	2-(methoxymethyl)furan	[7]
Synonym	Furfuryl methyl ether	[10]
CAS Number	13679-46-4	[10]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	[10]
Molecular Weight	112.13 g/mol	[10]
InChI Key	GANSPRKOWQQXPE-UHFFFAOYSA-N	[10]
SMILES	COCc1ccco1	[10]

Physical Property	Value	Conditions	Reference
Boiling Point	134-135 °C	[5]	
Density	1.02 g/cm <sup>3</sup>	20 °C (relative to water at 4 °C)	[5]
Specific Gravity	1.013 - 1.019	25 °C	[11]
Refractive Index	1.454 - 1.460	20 °C	[11]
Flash Point	22.22 °C (72.00 °F)	Closed Cup	[11]
logP (Octanol/Water)	1.426	Predicted	[10]
Water Solubility (log <sub>10</sub> S)	-5.59 (mol/L)	Predicted	[10]

## Spectroscopic Data

Spectroscopic data is critical for the structural confirmation of **2-(methoxymethyl)furan**.

Spectroscopy Type	Data Source / Description	Reference
Infrared (IR) Spectroscopy	An experimental IR spectrum is available for viewing on the NIST Chemistry WebBook. The spectrum was collected from a solution sample.	[12]
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectrum data is available on the NIST Chemistry WebBook.	
Nuclear Magnetic Resonance (NMR)	Data for related furfuryl vinyl ethers have been published, providing insights into expected spectral characteristics.	[13]

## Synthesis and Reactivity

### Experimental Synthesis Protocol: Williamson Ether Synthesis

While detailed protocols for **2-(methoxymethyl)furan** are not extensively published, a standard and reliable method is the Williamson ether synthesis. The protocol outlined below is based on this established reaction, adapted from procedures for similar ethers.[8][9] This reaction involves the deprotonation of furfuryl alcohol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic methylating agent.

Reaction Scheme: Furfuryl Alcohol + Methylating Agent → **2-(Methoxymethyl)furan**

Materials:

- Furfuryl alcohol (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Anhydrous Tetrahydrofuran (THF)

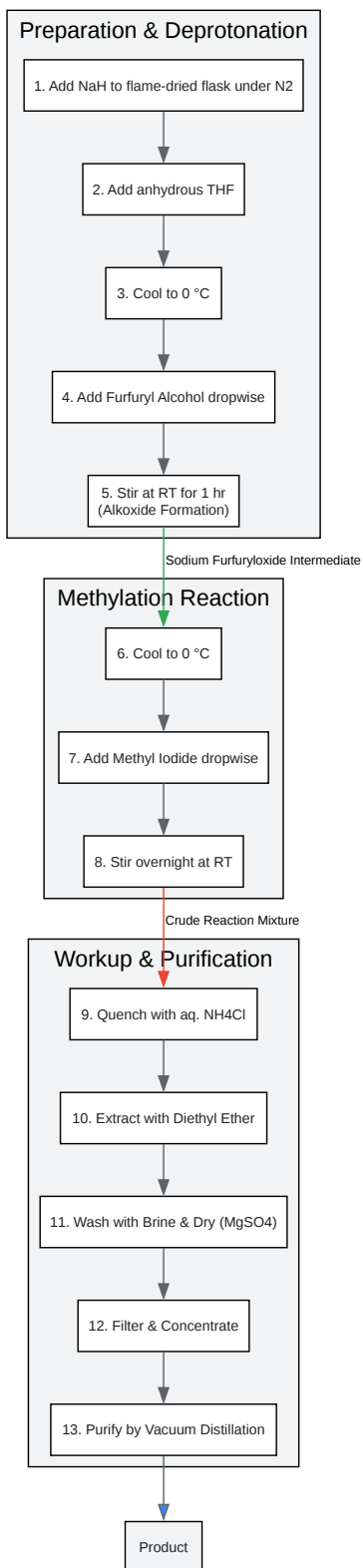
- Methyl iodide ( $\text{CH}_3\text{I}$ ) or Dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ ) (1.2 eq)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes under a stream of nitrogen.
- Solvent Addition: Add anhydrous THF to the flask to create a slurry.
- Deprotonation: Cool the flask to  $0\text{ }^\circ\text{C}$  in an ice bath. Dissolve furfuryl alcohol (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the furfuryl alcohol solution dropwise to the NaH slurry over 30 minutes. Hydrogen gas will evolve.
- Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium furfuryloxide.
- Methylation: Cool the reaction mixture back to  $0\text{ }^\circ\text{C}$ . Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise via syringe or dropping funnel.
- Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution at  $0\text{ }^\circ\text{C}$ .
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

- Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous  $\text{MgSO}_4$ .
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by fractional distillation under vacuum to yield pure **2-(methoxymethyl)furan**.

## Experimental Workflow: Synthesis of 2-(Methoxymethyl)furan

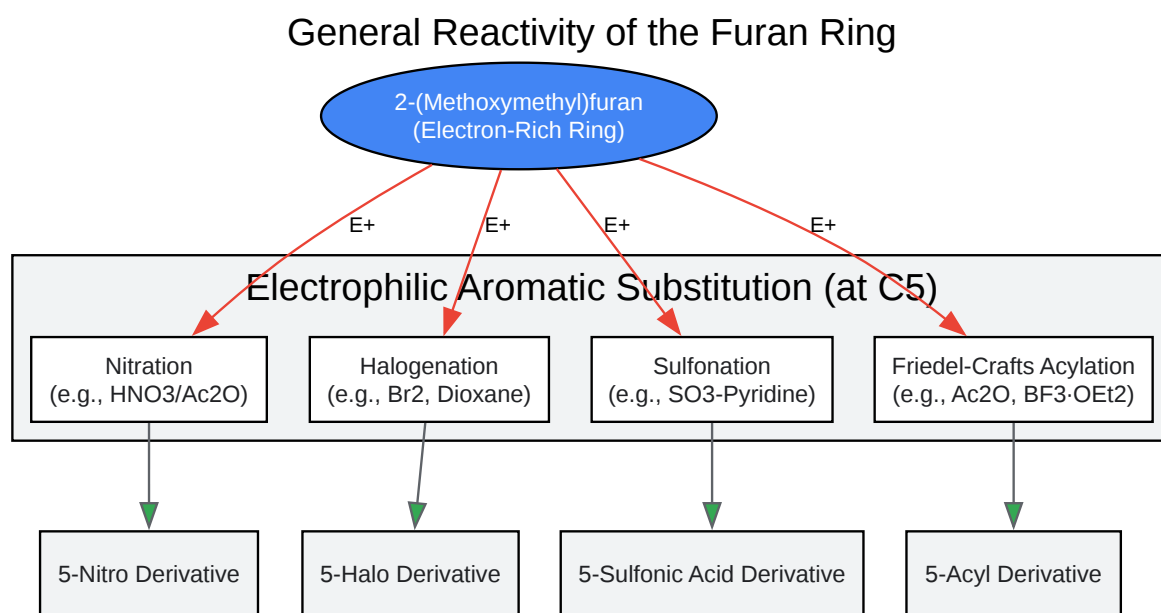
[Click to download full resolution via product page](#)Caption: Williamson ether synthesis workflow for **2-(methoxymethyl)furan**.

## Chemical Reactivity

The reactivity of **2-(methoxymethyl)furan** is dominated by the furan ring. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, preferentially at the C2 ( $\alpha$ ) position. Since the C2 position is already substituted, electrophilic attack is expected to occur at the C5 position.

Common Electrophilic Substitution Reactions:

- Nitration: Furan reacts with mild nitrating agents like acetyl nitrate at low temperatures.
- Halogenation: The reaction with halogens such as bromine and chlorine is vigorous. Milder conditions are required for mono-halogenation.
- Sulfonation: Furan can be sulfonated using agents like pyridine-sulfur trioxide complex.
- Friedel-Crafts Acylation: Furan undergoes acylation with acyl halides or anhydrides in the presence of a mild Lewis acid catalyst.



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